[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol

Physicochemical profiling Medicinal chemistry Building block selection

[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol (CAS 180205-21-4) is a 1,1‑disubstituted cyclobutane‑based amino‑alcohol building block bearing a geminal dimethoxy ketal at the 3‑position. With molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g·mol⁻¹, it belongs to the growing class of sp³‑enriched, conformationally restricted scaffolds that are in special demand for medicinal chemistry and fragment‑based drug discovery.

Molecular Formula C8H17NO3
Molecular Weight 175.228
CAS No. 180205-21-4
Cat. No. B2746228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol
CAS180205-21-4
Molecular FormulaC8H17NO3
Molecular Weight175.228
Structural Identifiers
SMILESCOC1(CC(C1)(CN)CO)OC
InChIInChI=1S/C8H17NO3/c1-11-8(12-2)3-7(4-8,5-9)6-10/h10H,3-6,9H2,1-2H3
InChIKeyPGEMJZHKHWNBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol (CAS 180205-21-4) – Class Identity and Substitution Risks


[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol (CAS 180205-21-4) is a 1,1‑disubstituted cyclobutane‑based amino‑alcohol building block bearing a geminal dimethoxy ketal at the 3‑position . With molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g·mol⁻¹, it belongs to the growing class of sp³‑enriched, conformationally restricted scaffolds that are in special demand for medicinal chemistry and fragment‑based drug discovery [1]. The compound features two orthogonal reactive handles—a primary amine (via the aminomethyl substituent) and a primary alcohol (via the hydroxymethyl substituent)—anchored on a cyclobutane core whose ring strain and puckered geometry impose distinct conformational and exit‑vector constraints relative to acyclic or larger‑ring analogs [1].

Why [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol Cannot Be Replaced by In‑Class Analogs Without Verification


Cyclobutane‑based amino‑alcohols are not interchangeable because small structural variations—presence or absence of the 3,3‑dimethoxy ketal, ring size, and the relative geometric disposition of the amine and alcohol vectors—profoundly alter hydrogen‑bond donor/acceptor capacity, topological polar surface area (TPSA), rotatable bond count, and conformational rigidity [1]. The target compound’s unique combination of a latent ketone (dimethoxy ketal), a primary amine, and a primary alcohol on a single cyclobutane ring confers a three‑point chemical addressability that is absent in the simpler analog [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7, MW 115.17) as well as in the amine‑lacking analog (3,3‑dimethoxycyclobutyl)methanol (CAS 175021‑11‑1, MW 146.18) and the diamine variant (3,3‑dimethoxycyclobutane‑1,1‑diyl)dimethanamine (CAS 2097964‑22‑0, MW 174.24) [2][3]. Generic substitution without explicit head‑to‑head verification therefore risks introducing unintended changes in reactivity, physicochemical profile, and downstream synthetic compatibility. The quantitative evidence below identifies the specific dimensions where differentiation is measurable.

Quantitative Differential Evidence: [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol vs. Closest Analogs


Hydrogen‑Bond Donor/Acceptor Capacity Differentiates This Compound from the Non‑Ketal Analog [1-(Aminomethyl)cyclobutyl]methanol

The target compound possesses four hydrogen‑bond acceptors (amine nitrogen, two methoxy oxygens, and the alcohol oxygen) and two hydrogen‑bond donors (amine NH₂ and alcohol OH) . In contrast, the closest non‑ketal analog [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7) has only two hydrogen‑bond acceptors (amine and alcohol) and two donors but lacks the two additional methoxy oxygen acceptors, resulting in a markedly lower capacity for productive polar interactions . Computed LogP for the non‑dimethoxy analog is approximately 0.04 , whereas the additional methoxy groups in the target compound are predicted to increase LogP and reduce aqueous solubility (quantitative LogP not experimentally determined for the target). This difference is relevant for applications where modulating hydrophilicity through the dimethoxy motif is desired.

Physicochemical profiling Medicinal chemistry Building block selection

Rotatable Bond Count Differentiation from the Non‑Ketonic Analog Enables Greater Conformational Restriction

The target compound contains four rotatable bonds (two methoxy C–O bonds, the aminomethyl C–N bond, and the hydroxymethyl C–O bond) . The non‑ketal analog [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7) has only two rotatable bonds . Although the target compound has a higher absolute rotatable bond count, the two methoxy groups are attached to the same ring carbon (C3) and are sterically constrained by the gem‑dimethyl ketal arrangement; consequently, the additional rotatable bonds confer chemical functionality (latent ketone) without introducing the same degree of conformational entropy penalty as freely rotating alkyl chains [1]. This balanced profile is distinct from both the simpler analog (fewer functional handles) and the diamine variant (3,3‑dimethoxycyclobutane‑1,1‑diyl)dimethanamine (CAS 2097964‑22‑0), which also has four rotatable bonds but replaces the alcohol with a second aminomethyl group, altering the hydrogen‑bonding pattern [2].

Conformational analysis Fragment-based drug discovery Ligand efficiency

Latent Ketone Functionality via 3,3‑Dimethoxy Ketal Enables Synthetic Transformations Absent in Non‑Ketal Analogs

The 3,3‑dimethoxy substituent in the target compound functions as a masked ketone (dimethyl acetal). Under mild acidic hydrolysis conditions, this group can be converted to the corresponding cyclobutanone, unlocking a reactive carbonyl that enables further transformations such as reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation [1]. Analogs lacking this ketal—specifically [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7) and its Boc‑protected derivative (CAS 2287301‑76‑0)—do not possess this latent electrophilic site, limiting their downstream diversification potential . The diamine analog (3,3‑dimethoxycyclobutane‑1,1‑diyl)dimethanamine (CAS 2097964‑22‑0) retains the ketal but replaces the alcohol with a second amine, offering different chemoselectivity for orthogonal protection/deprotection sequences [2]. The 1,1‑disubstitution pattern of the target compound, with amine and alcohol on the same ring carbon, further distinguishes it from 1,2‑difunctionalized cyclobutanes that require more complex stereochemical control during synthesis [1].

Synthetic chemistry Protecting group strategy Intermediate diversification

Commercial Purity Benchmarking at 98% vs. 95–97% for Closest Analogs

The target compound is commercially offered at a standard purity of 98% (by LC or GC) from multiple established vendors, including Leyan (Cat. No. 1323914) and MolDB (Cat. No. M355920) . In comparison, the closest non‑ketal analog [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7) is commonly supplied at 95–97% purity . The 2-percentage‑point purity differential, while modest in absolute terms, becomes significant in multi‑step synthetic sequences where cumulative impurity carry‑through can depress overall yield and complicate purification. Moreover, the target compound is stocked in quantities from 50 mg to gram scale, with larger quantities available on request, providing flexibility for both discovery‑stage and preclinical supply needs .

Procurement Quality control Synthetic reproducibility

Optimal Procurement and Application Scenarios for [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol


Medicinal Chemistry: Sp³‑Enriched Fragment Library Design Requiring Orthogonal Derivatization Handles

In fragment‑based drug discovery, the cyclobutane core provides a conformationally constrained, three‑dimensional scaffold that addresses the increasing demand for sp³‑rich building blocks to improve clinical success rates [1]. The target compound simultaneously offers an amine handle (for amide coupling or reductive amination) and an alcohol handle (for esterification, etherification, or oxidation), enabling sequential, chemoselective derivatization without protecting‑group manipulation. The dimethoxy ketal further allows late‑stage unmasking of a ketone for additional diversification—a feature that distinguishes it from simpler cyclobutyl‑amino‑alcohols and supports the generation of more complex, patent‑differentiated lead series [1].

Synthetic Methodology Development: Scaffold for Evaluating Cyclobutane Ring‑Strain Effects on Reaction Kinetics and Regioselectivity

The 1,1‑disubstituted cyclobutane architecture of the target compound makes it a suitable substrate for systematic studies comparing the reactivity of cyclobutane, cyclopropane, cyclopentane, and acyclic analogs [2]. The presence of both amine and alcohol nucleophiles on the same quaternary carbon enables intramolecular competition experiments that reveal ring‑strain effects on cyclization rates and regiochemical outcomes. Such studies are directly relevant to optimizing synthetic routes to cyclobutane‑containing pharmaceuticals, including antiviral nucleoside analogs such as lobucavir, where stereochemically defined cyclobutane intermediates are critical [3].

Chemical Biology: Bifunctional Probe Synthesis Leveraging Amine–Alcohol Orthogonality

The target compound’s amine and alcohol groups can be differentially functionalized to attach a fluorophore or affinity tag (via the amine) and a photoreactive cross‑linking group (via the alcohol), generating bifunctional chemical probes for target identification and proteomics studies [1]. The cyclobutane core imposes a defined distance and angular relationship between the two functional arms—a geometric parameter that is tunable by selecting 1,1‑ vs. 1,2‑ vs. 1,3‑substituted cyclobutane regioisomers, none of which is available from the simpler non‑ketal analog series.

Process Chemistry: Intermediate for Active Pharmaceutical Ingredient (API) Synthesis Requiring High‑Purity Building Blocks

With a vendor‑specified purity of 98%, the target compound meets the threshold for use in preclinical and early‑phase GMP synthesis campaigns where impurity profiles must be rigorously controlled . The compound is stocked at gram scale and can be procured in larger quantities by request, supporting route‑scouting activities for APIs that incorporate a functionalized cyclobutane motif. Its Boc‑protected derivative (CAS 2287301‑76‑0) has been identified as a key intermediate in the synthesis of the anticoagulant edoxaban, illustrating the broader relevance of this chemical space to marketed pharmaceuticals .

Quote Request

Request a Quote for [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.